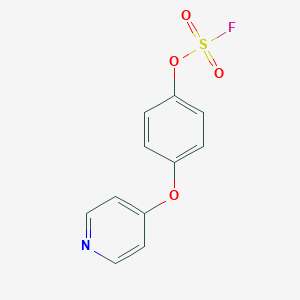

4-(4-Fluorosulfonyloxyphenoxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Fluorosulfonyloxyphenoxy)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring and a phenoxy group, and it is commonly used in the synthesis of other organic compounds.

Applications De Recherche Scientifique

1. Kinase Inhibitors in Cancer Research

4-(4-Fluorosulfonyloxyphenoxy)pyridine derivatives have been studied for their role as kinase inhibitors, particularly in the context of cancer research. Docking and quantitative structure–activity relationship (QSAR) studies have been conducted on similar compounds to understand their inhibitory activity against c-Met kinase, a critical enzyme in cancer progression. The study by Caballero et al. (2011) utilized various computational methods to predict the biological activities of these inhibitors and analyze their molecular features contributing to high inhibitory activity (Caballero et al., 2011).

2. Development of Fluorescent Probes

Compounds structurally related to this compound have been used in the development of reaction-based fluorescent probes. Wang et al. (2012) describe the design of probes for selective discrimination of thiophenols over aliphatic thiols. These probes have applications in chemical, biological, and environmental sciences (Wang et al., 2012).

3. Supramolecular Polymeric Materials

Research on polymeric supramolecular nanostructures, including those with pyridine derivatives, offers insights into the development of materials with controlled hierarchical phase transitions. These materials, as studied by Ruokolainen et al. (1998), can have tailored properties like temperature-dependent electrical conductivity, which have implications in materials science (Ruokolainen et al., 1998).

4. Hydrogen-Bond Basicity Studies

The study of hydrogen-bond basicity in N-heteroaromatics, including pyridine derivatives, is crucial for understanding molecular interactions. Berthelot et al. (1998) constructed a spectroscopic scale based on IR frequency shifts, providing insights into molecular bonding in a range of compounds (Berthelot et al., 1998).

Mécanisme D'action

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that this compound may also be involved in such reactions.

Mode of Action

In the context of sm cross-coupling reactions, the compound could potentially participate in electronically divergent processes with a metal catalyst .

Biochemical Pathways

Similar compounds have been involved in the synthesis of fluorinated pyridines , suggesting that this compound may also play a role in such biochemical pathways.

Result of Action

Similar compounds have shown promising results in the synthesis of fluorinated pyridines , suggesting potential applications in the development of new pharmaceuticals and agrochemicals.

Action Environment

The stability and reactivity of similar compounds have been influenced by factors such as temperature and the presence of other chemical reagents .

Propriétés

IUPAC Name |

4-(4-fluorosulfonyloxyphenoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO4S/c12-18(14,15)17-11-3-1-9(2-4-11)16-10-5-7-13-8-6-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRRGELJMBGTTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=NC=C2)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)morpholin-2-yl]methyl]acetamide](/img/structure/B2581890.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2581891.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}isoquinoline-1-carboxamide](/img/structure/B2581893.png)

![N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide](/img/structure/B2581896.png)

![(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B2581897.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-{3-[ethyl(phenyl)amino]propyl}piperidine-4-carboxamide](/img/structure/B2581905.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2581908.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2581910.png)